cyclohexyl 2-(4-oxo-6-phenylthieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetate
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Overview
Description
Cyclohexyl 2-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazine-3-yl}acetate is a complex organic compound that belongs to the class of thienotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of cyclohexyl 2-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazine-3-yl}acetate makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazine-3-yl}acetate typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further reacted with cyclohexyl acetate under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of cyclohexyl 2-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazine-3-yl}acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazine-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclohexyl 2-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazine-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl 2-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazine-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine derivatives: Another class of compounds with comparable properties and applications.
Uniqueness
Cyclohexyl 2-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazine-3-yl}acetate is unique due to its specific substitution pattern and the presence of the cyclohexyl group, which may enhance its biological activity and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
cyclohexyl 2-(4-oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetate |
InChI |
InChI=1S/C19H19N3O3S/c23-17(25-14-9-5-2-6-10-14)12-22-19(24)15-11-16(26-18(15)20-21-22)13-7-3-1-4-8-13/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2 |
InChI Key |
AMNFDEFYPSOFEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CN2C(=O)C3=C(N=N2)SC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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